4-[(2-nitrophenyl)amino]butanoic Acid
Overview
Description
4-[(2-nitrophenyl)amino]butanoic acid is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenyl group attached to an amino butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-nitrophenyl)amino]butanoic acid typically involves the reaction of 2-nitroaniline with butanoic acid derivatives. One common method is the condensation reaction between 2-nitroaniline and butanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Reduction: 4-[(2-aminophenyl)amino]butanoic acid.
Oxidation: 4-[(2-nitrosophenyl)amino]butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-nitrophenyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-nitrophenyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of these targets. The compound may also affect cellular pathways by modulating the expression of specific genes or proteins.
Comparison with Similar Compounds
- 4-[(2-aminophenyl)amino]butanoic acid.
- 4-[(2-nitrosophenyl)amino]butanoic acid.
- 4-[(2-chlorophenyl)amino]butanoic acid.
Comparison: 4-[(2-nitrophenyl)amino]butanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino and nitroso analogs, the nitro derivative exhibits different redox properties and can participate in a wider range of chemical reactions. The chlorophenyl analog, on the other hand, has different electrophilic substitution patterns and may interact differently with biological targets.
Properties
IUPAC Name |
4-(2-nitroanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZVHGJXZEPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427690 | |
Record name | 4-[(2-nitrophenyl)amino]butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56636-90-9 | |
Record name | 4-[(2-nitrophenyl)amino]butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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